6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylphenylamine with a thioamide derivative in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
- 6-(2-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole
- 6-(2-Methylphenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole stands out due to its unique combination of methoxy and methyl groups on the phenyl ring, which enhances its biological activity and chemical reactivity. This structural feature allows for more versatile applications compared to its analogs .
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-3-4-12(16-2)10(7-9)11-8-15-5-6-17-13(15)14-11/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSTXZQDNJWBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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